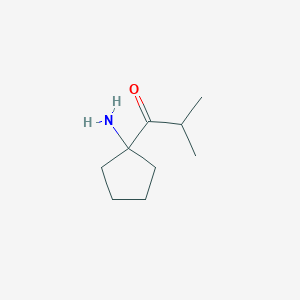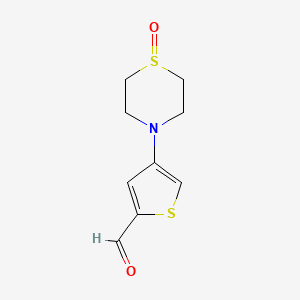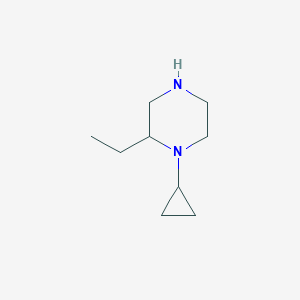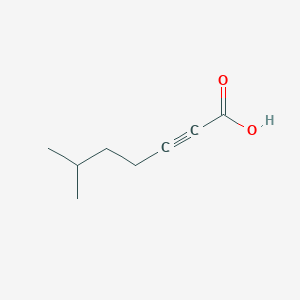
6-Methylhept-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylhept-2-ynoic acid is an organic compound with the molecular formula C8H12O2 It is a carboxylic acid with a triple bond between the second and third carbon atoms and a methyl group attached to the sixth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylhept-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a terminal alkyne with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
6-Methylhept-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or other derivatives.
科学的研究の応用
6-Methylhept-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methylhept-2-ynoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond provides a site for chemical modifications, allowing the compound to participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-Methylhept-6-ynoic acid
- Hept-2-ynoic acid
- 6-Methylheptanoic acid
Comparison
6-Methylhept-2-ynoic acid is unique due to the presence of both a triple bond and a methyl group, which imparts distinct reactivity and properties compared to similar compounds. For example, 2-Methylhept-6-ynoic acid has the methyl group at a different position, leading to different chemical behavior and applications .
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
6-methylhept-2-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-3-4-6-8(9)10/h7H,3,5H2,1-2H3,(H,9,10) |
InChIキー |
YGQFNGGNLKEQOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)
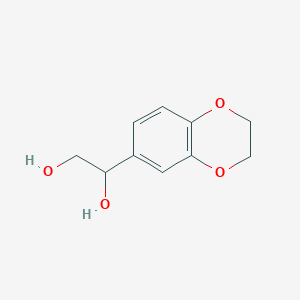
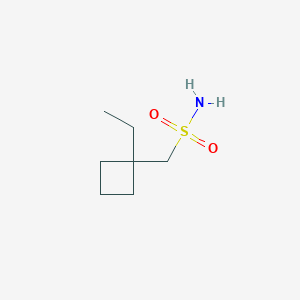
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
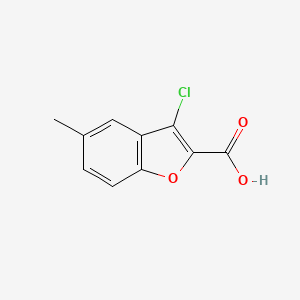
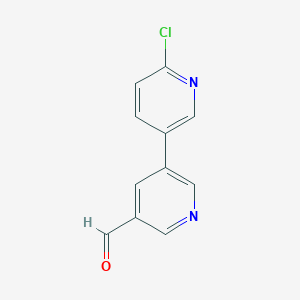
![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
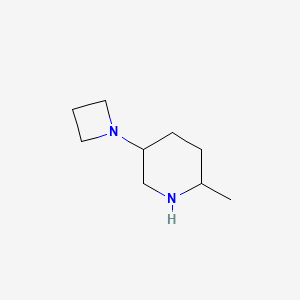

![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)
